7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 3-phenoxybenzyl alcohol with 2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction may produce reduced coumarin derivatives.
Scientific Research Applications
7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one
- 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 3-phenoxybenzyl alcohol
Uniqueness
7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant therapies. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure consists of a chromen-2-one core substituted with a phenoxybenzyl group. This unique configuration contributes to its biological activity. The molecular formula is C18H15O3, with a molecular weight of 287.31 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated in vitro and in vivo. In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rodents.
Mechanism of Action:
The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the modulation of cyclooxygenase (COX) enzymes.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 15 µM |
ABTS Radical Scavenging | 12 µM |
Case Studies
-
Study on Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 20 µM for MCF-7 and 25 µM for HeLa cells, indicating potential as an anticancer agent. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly improved cell viability in neuronal cultures exposed to oxidative stress.
Properties
Molecular Formula |
C22H16O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-[(3-phenoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C22H16O4/c23-22-12-10-17-9-11-19(14-21(17)26-22)24-15-16-5-4-8-20(13-16)25-18-6-2-1-3-7-18/h1-14H,15H2 |
InChI Key |
MHTKRTSHQOGVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.